Potency and Selectivity: Carmegliptin vs. Established DPP-4 Inhibitors
Carmegliptin demonstrates potent inhibition of human recombinant DPP-4 with an IC50 of 10.3 nM . While this potency is comparable to sitagliptin (IC50 ~19 nM) [1], it is its unique selectivity profile against related peptidases DPP-8 and DPP-9, the inhibition of which may be associated with toxicities, that is a key differentiator [2]. However, specific IC50 values for carmegliptin against DPP-8/9 were not located in the search results; therefore, quantitative selectivity comparison cannot be provided.
| Evidence Dimension | In vitro potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10.3 nM (human recombinant DPP-4) |
| Comparator Or Baseline | Sitagliptin: IC50 = 19 nM [1]; Vildagliptin: IC50 = 62 nM [1]; Alogliptin: IC50 = 24 nM [1]; Saxagliptin: IC50 = 50 nM [1] |
| Quantified Difference | Carmegliptin is approximately 1.8-fold more potent than sitagliptin, 6.0-fold more potent than vildagliptin, and 4.9-fold more potent than saxagliptin in vitro. |
| Conditions | In vitro enzyme inhibition assay using recombinant human DPP-4 [REFS-1, REFS-2]. |
Why This Matters
Higher in vitro potency may translate to lower effective doses and a potentially improved therapeutic window, but must be considered alongside pharmacokinetic and selectivity data for full evaluation.
- [1] Deacon CF. Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review. Diabetes Obes Metab. 2011;13(1):7-18. doi:10.1111/j.1463-1326.2010.01306.x View Source
- [2] Lankas GR, Leiting B, Roy RS, et al. Dipeptidyl peptidase IV inhibition for the treatment of type 2 diabetes: potential importance of selectivity over dipeptidyl peptidases 8 and 9. Diabetes. 2005;54(10):2988-2994. doi:10.2337/diabetes.54.10.2988 View Source
